Metaraminol bitartrate
Overview
Description
Metaraminol bitartrate is a compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which combines the properties of both 2,3-dihydroxybutanedioic acid and 3-(2-amino-1-hydroxypropyl)phenol. It has been studied for its potential therapeutic effects, particularly in the treatment of cardiovascular disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioic acid; 3-(2-amino-1-hydroxypropyl)phenol typically involves the reaction of 2,3-dihydroxybutanedioic acid with 3-(2-amino-1-hydroxypropyl)phenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as hydrochloric acid, which facilitates the hydrolysis reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as the use of high-pressure reactors and continuous flow systems. These methods ensure higher yields and purity of the final product. The exact conditions, including temperature, pressure, and reaction time, are optimized to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions
Metaraminol bitartrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may result in the formation of alcohols.
Scientific Research Applications
Metaraminol bitartrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on cellular processes and metabolic pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2,3-dihydroxybutanedioic acid; 3-(2-amino-1-hydroxypropyl)phenol involves its interaction with specific molecular targets and pathways. For example, it binds to alpha-adrenergic receptors, leading to increased force of contraction and reduced heart rate. This interaction is crucial for its therapeutic effects in treating cardiovascular disorders .
Comparison with Similar Compounds
Similar Compounds
Tartaric Acid: A similar compound with two hydroxyl groups and two carboxylic acid groups.
Succinic Acid: A compound with two carboxylic acid groups but no hydroxyl groups.
Phenylalanine: An amino acid with a similar phenolic structure.
Uniqueness
Metaraminol bitartrate is unique due to its combination of hydroxyl, carboxyl, and amino groups, which confer distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets .
Properties
IUPAC Name |
3-(2-amino-1-hydroxypropyl)phenol;2,3-dihydroxybutanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.C4H6O6/c1-6(10)9(12)7-3-2-4-8(11)5-7;5-1(3(7)8)2(6)4(9)10/h2-6,9,11-12H,10H2,1H3;1-2,5-6H,(H,7,8)(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENXSELNXQXCNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)O)O)N.C(C(C(=O)O)O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33402-03-8 | |
Record name | Metaraminol hydrogen (+)-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.806 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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